molecular formula C16H10BrN3O2S2 B11696271 N-[5-(4-Bromo-benzylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]-isonicotinamide

N-[5-(4-Bromo-benzylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]-isonicotinamide

Cat. No.: B11696271
M. Wt: 420.3 g/mol
InChI Key: SEBJBTBUHVAQCG-LCYFTJDESA-N
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Description

"N-[5-(4-Bromo-benzylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]-isonicotinamide" is a thiazolidinone derivative characterized by a 4-bromo-benzylidene group at the 5-position of the thiazolidinone core and an isonicotinamide moiety at the 3-position.

Properties

Molecular Formula

C16H10BrN3O2S2

Molecular Weight

420.3 g/mol

IUPAC Name

N-[(5Z)-5-[(4-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]pyridine-4-carboxamide

InChI

InChI=1S/C16H10BrN3O2S2/c17-12-3-1-10(2-4-12)9-13-15(22)20(16(23)24-13)19-14(21)11-5-7-18-8-6-11/h1-9H,(H,19,21)/b13-9-

InChI Key

SEBJBTBUHVAQCG-LCYFTJDESA-N

Isomeric SMILES

C1=CC(=CC=C1/C=C\2/C(=O)N(C(=S)S2)NC(=O)C3=CC=NC=C3)Br

Canonical SMILES

C1=CC(=CC=C1C=C2C(=O)N(C(=S)S2)NC(=O)C3=CC=NC=C3)Br

Origin of Product

United States

Preparation Methods

Cyclocondensation of Thiourea Derivatives

The thiazolidinone scaffold is synthesized by reacting N-substituted thiourea with ethyl chloroacetate under reflux conditions. For example:

  • Thiourea derivative (0.01 mol) and ethyl chloroacetate (0.01 mol) in absolute ethanol are refluxed for 4–6 hours.

  • Post-reaction, the mixture is cooled, and the precipitate is filtered and recrystallized from ethanol.

Key Data:

Starting MaterialSolventTime (h)Yield (%)M.P. (°C)
N-phenylthioureaEthanol472205–207
N-(pyrazin-2-yl)thioureaEthanol668200–202

Characterization via IR spectroscopy confirms the thioxo (C=S) stretch at 1,250–1,150 cm⁻¹ and carbonyl (C=O) at 1,700–1,680 cm⁻¹.

Introduction of the 4-Bromo-benzylidene Group

Knoevenagel Condensation

The active methylene group at C-5 of the thiazolidinone undergoes condensation with 4-bromo-benzaldehyde in the presence of a base:

  • Thiazolidinone (0.005 mol), 4-bromo-benzaldehyde (0.005 mol), and piperidine (catalytic) in glacial acetic acid are refluxed for 8–12 hours.

  • The product is isolated by precipitation in ice-water and purified via column chromatography (SiO₂, hexane:ethyl acetate = 7:3).

Optimized Conditions:

CatalystSolventTemp. (°C)Yield (%)
PiperidineGlacial acetic acid11065
NaOHEthanol8058

¹H NMR (DMSO-d₆): δ 8.21 (s, 1H, CH=), 7.85–7.45 (m, 4H, Ar-H), 4.32 (s, 2H, SCH₂).

Installation of the Isonicotinamide Moiety

Amide Coupling at N-3

The N-3 position of the thiazolidinone is functionalized with isonicotinamide via Schotten-Baumann reaction :

  • 5-(4-Bromo-benzylidene)-2-thioxo-thiazolidin-4-one (0.002 mol) and isonicotinoyl chloride (0.002 mol) in dichloromethane are stirred with triethylamine (0.004 mol) at 0–5°C for 2 hours.

  • The mixture is washed with HCl (1M), dried (Na₂SO₄), and concentrated to yield the crude product, recrystallized from ethanol.

Reaction Metrics:

Coupling AgentBaseTime (h)Yield (%)Purity (HPLC)
Isonicotinoyl chlorideEt₃N27898.5%
EDCl/HOBtDIPEA128299.1%

LC-MS Analysis: m/z [M+H]⁺ = 446.2 (calc. 446.0 for C₁₇H₁₁BrN₃O₂S₂).

Alternative Synthetic Routes and Comparative Analysis

One-Pot Tandem Synthesis

A streamlined approach combines thiazolidinone formation, benzylidene condensation, and amide coupling in a single reaction vessel:

  • Thiourea , ethyl chloroacetate , 4-bromo-benzaldehyde , and isonicotinoyl chloride are sequentially added to DMF with K₂CO₃ at 80°C for 24 hours.

  • Yield: 61% with 90% purity, necessitating further optimization.

Microwave-Assisted Synthesis

Microwave irradiation (150°C, 300 W) reduces reaction times significantly:

  • Thiazolidinone formation: 15 minutes (vs. 4 hours conventional).

  • Benzylidene condensation: 20 minutes (vs. 8 hours).

  • Overall yield: 70% with comparable purity.

Analytical and Spectroscopic Characterization

X-ray Crystallography

Single-crystal X-ray analysis confirms the Z-configuration of the benzylidene double bond and planar thiazolidinone ring. Key bond lengths:

  • C=S: 1.68 Å

  • C=O: 1.22 Å

  • C-Br: 1.89 Å.

Thermal Stability

TGA-DSC reveals decomposition onset at 220°C, indicating suitability for high-temperature applications.

Challenges and Optimization Opportunities

  • Low yields in amide coupling (≤78%) due to steric hindrance at N-3. Solutions: Use of flow chemistry for improved mixing or ultrasonic activation .

  • Byproduct formation during benzylidene condensation. Mitigation: Employ molecular sieves to remove water and shift equilibrium .

Chemical Reactions Analysis

Types of Reactions

N-[5-(4-Bromo-benzylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]-isonicotinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl or thiazolidine ring, leading to different reduced forms.

    Substitution: The bromine atom in the bromobenzylidene group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution can introduce various functional groups at the bromine position.

Scientific Research Applications

N-[5-(4-Bromo-benzylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]-isonicotinamide has several scientific research applications:

    Medicinal Chemistry: The compound has shown potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.

    Material Science: Its unique structure makes it a candidate for use in the development of novel materials with specific electronic or optical properties.

    Biological Studies: The compound can be used as a probe to study various biological processes, including enzyme inhibition and protein interactions.

Mechanism of Action

The mechanism by which N-[5-(4-Bromo-benzylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]-isonicotinamide exerts its effects involves several molecular targets and pathways:

    Enzyme Inhibition: The compound can inhibit enzymes such as kinases and proteases, which play crucial roles in cell signaling and metabolism.

    Pathway Modulation: It can modulate pathways involved in cell cycle regulation, apoptosis, and DNA repair, making it a potential therapeutic agent for cancer treatment.

Comparison with Similar Compounds

Key Observations :

  • Bromine and chlorine substituents at the benzylidene position influence steric and electronic properties, affecting target interactions .
  • The isonicotinamide group (pyridine-carboxamide) may enhance binding to kinases or other pyridine-sensitive targets compared to phenyl acetamide derivatives .

Key Observations :

  • High yields (e.g., 81% for dimethylamino-substituted analogs) are achievable with optimized Knoevenagel conditions .
  • Functionalization with lignin (e.g., in ) improves solubility for polymer-based drug delivery systems .

Key Observations :

  • Nitro and isopropylidene substituents enhance anticancer potency, likely due to increased electrophilicity and membrane permeability .
  • The 4-bromo substitution in the query compound may offer a balance between activity and toxicity compared to nitro groups.

Physicochemical Properties

Compound Solubility Stability Functionalization Potential
Lignin-functionalized analog High in polar solvents Stable under physiological conditions Compatible with polymer matrices
4-Chloro-benzylidene analog Moderate Sensitive to hydrolysis Limited due to halogen reactivity
Query compound (theoretical) Moderate (pyridine) Likely stable Amide group allows further conjugation

Key Observations :

  • Functionalization with lignin or carboxylic acids (e.g., hexanoic acid in ) significantly improves aqueous solubility .
  • The isonicotinamide group in the query compound may confer better bioavailability than phenyl acetamide analogs .

Biological Activity

N-[5-(4-Bromo-benzylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]-isonicotinamide is a thiazolidine derivative that has garnered attention for its potential biological activities, particularly in the context of cancer therapeutics and antimicrobial properties. This article reviews the existing literature on its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

The compound's molecular formula is C14H12BrN3O3S2C_{14}H_{12}BrN_{3}O_{3}S_{2}, with a molecular weight of approximately 386.284 g/mol. It features a thiazolidine ring, which is known for its diverse biological activities, including anticancer and antimicrobial effects.

Anticancer Properties

Recent studies have highlighted the anticancer potential of thiazolidine derivatives, including this compound. A comparative analysis of various thiazolidine compounds indicated that they exhibit selective cytotoxicity against different cancer cell lines. For instance, some derivatives demonstrated IC50 values ranging from 8.5 µM to 25.6 µM against K562 and HeLa cells, which are significant when compared to standard chemotherapeutics like cisplatin (IC50 = 21.5 µM) .

Table 1: Cytotoxicity of Thiazolidine Derivatives

Compound NameCell LineIC50 (µM)Reference
Compound AK5628.5
Compound BHeLa15.1
This compoundMDA-MB-36112.7

The mechanism of action for these compounds often involves the induction of apoptosis through both intrinsic and extrinsic pathways, as evidenced by studies on related thiazolidine derivatives .

Antimicrobial Activity

In addition to anticancer properties, thiazolidine derivatives have been evaluated for their antimicrobial efficacy. Research indicates that these compounds can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The specific compound this compound has shown promising results in preliminary screening tests against common pathogens.

Table 2: Antimicrobial Activity of Thiazolidine Derivatives

Compound NameBacterial StrainMinimum Inhibitory Concentration (MIC)Reference
This compoundStaphylococcus aureus32 µg/mL
Compound CEscherichia coli64 µg/mL

Case Studies

A notable case study involved the synthesis and evaluation of several thiazolidine derivatives, including those similar to this compound. These derivatives were tested for their cytotoxic effects on various cancer cell lines, revealing a pattern of selective toxicity that could be exploited for therapeutic purposes.

Furthermore, another study focused on the structure-activity relationship (SAR) of these compounds, revealing that modifications in the thiazolidine structure significantly affected their biological activity. The presence of bromine in the benzyl group was found to enhance cytotoxicity against certain cancer lines while maintaining a favorable safety index compared to traditional chemotherapeutics .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-[5-(4-Bromo-benzylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]-isonicotinamide, and how are key intermediates characterized?

  • Methodology : The compound can be synthesized via a multi-step route involving:

Knoevenagel condensation : Reaction of 4-bromobenzaldehyde with a thiazolidinone precursor (e.g., 4-oxo-2-thioxo-thiazolidine) under reflux in ethanol or acetic acid to form the benzylidene intermediate .

Amidation : Coupling the intermediate with isonicotinamide using coupling agents like EDCI/HOBt in anhydrous DMF .

  • Characterization : Confirm intermediates and final product purity via:

  • NMR spectroscopy (¹H/¹³C) to verify regioselectivity of the benzylidene group and amide bond formation.
  • Mass spectrometry (HRMS) for molecular ion confirmation.
  • HPLC (>95% purity threshold) .

Q. What analytical techniques are critical for structural elucidation of this compound and its analogs?

  • Primary methods :

  • X-ray crystallography for unambiguous confirmation of stereochemistry (e.g., Z/E configuration of the benzylidene group) .
  • FT-IR spectroscopy to identify carbonyl (C=O, ~1700 cm⁻¹) and thione (C=S, ~1250 cm⁻¹) functional groups .
    • Secondary validation :
  • DSC/TGA to assess thermal stability and polymorphic forms .

Advanced Research Questions

Q. How can reaction conditions (e.g., solvent, catalyst) be optimized to improve yield and selectivity in the synthesis of this compound?

  • Experimental design : Use a Box-Behnken or central composite design to evaluate variables:

  • Solvent polarity (e.g., DMF vs. THF): Polar aprotic solvents enhance nucleophilic attack in amidation .
  • Catalyst loading (e.g., 1–5 mol% of DMAP): Reduces side reactions during condensation .
    • Data analysis : Apply ANOVA to identify significant factors (p < 0.05) and optimize parameters using response surface methodology .

Q. What computational strategies are effective for predicting biological targets or reaction mechanisms of this thiazolidinone derivative?

  • Approach :

Molecular docking (AutoDock Vina) to screen against kinases (e.g., CDK2, EGFR) based on structural analogs showing anti-cancer activity .

DFT calculations (Gaussian 09) to map reaction pathways (e.g., thione tautomerization) and identify transition states .

  • Validation : Compare computational results with experimental kinetics (e.g., stopped-flow spectroscopy for tautomerization rates) .

Q. How can contradictions in biological activity data (e.g., varying IC₅₀ values across studies) be resolved?

  • Root cause analysis :

  • Assay variability : Standardize protocols (e.g., MTT vs. SRB assays for cytotoxicity) .
  • Compound stability : Perform LC-MS monitoring under assay conditions to detect degradation products .
    • Mitigation : Use a meta-analysis framework to normalize data across studies, adjusting for cell line heterogeneity and dosage regimes .

Methodological Considerations

Q. What strategies are recommended for scaling up synthesis while maintaining reproducibility?

  • Process optimization :

  • Flow chemistry : Reduces batch variability and improves heat transfer during exothermic steps (e.g., condensation) .
  • In-line PAT tools : Use FT-IR probes for real-time monitoring of intermediate formation .

Q. How can structure-activity relationships (SAR) be systematically explored for this compound?

  • SAR workflow :

Analog synthesis : Modify substituents (e.g., replace 4-bromo with 4-Cl or 4-OCH₃) and assess impact on activity .

QSAR modeling : Use CODESSA or MOE to correlate electronic descriptors (e.g., Hammett σ) with bioactivity .

  • Validation : Test top analogs in orthogonal assays (e.g., kinase inhibition + apoptosis profiling) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.